1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Overview
Description
“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” is a chemical compound with the molecular formula C11H14O4 . It is also known as Propiosyringone .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups .Physical And Chemical Properties Analysis
“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” has a molecular weight of 210.23 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass is 210.08920892 g/mol and its monoisotopic mass is also 210.08920892 g/mol .Scientific Research Applications
Formation in Lignin Acid Treatment
1-Propanone derivatives, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone, are significant products formed during the acid treatment of birch lignin. This indicates their origin from lignin structures corresponding to diaryl propanediols in the wood. The use of HBr in the process favors the formation of these compounds, demonstrating their potential as byproducts or intermediates in lignin processing (Li, Lundquist, & Stenhagen, 1996).
Photoyellowing Behavior of Lignin Models
Research on lignin model compounds, representing etherified end groups and β-ethers, shows that 1-Propanone derivatives like 1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone undergo significant changes in optical properties when exposed to UV/VIS light. This highlights their sensitivity to light and potential applications in studying the photoyellowing behavior of lignin and related materials (Parkås et al., 2004).
Synthesis Improvement
Improved synthesis methods for compounds like 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol, closely related to 1-Propanone derivatives, have been developed. This enhances the production efficiency of these compounds, which are useful in various chemical and material science research (Pepper, Sundaram, & Dyson, 1971).
Inclusion Compounds and Crystal Structures
Studies on trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, a related compound, show the formation of inclusion compounds and provide insights into their crystal structures. This research is vital for understanding the molecular arrangements and potential applications in material science (Bardet et al., 1999).
Epoxide Intermediates in Lignin Syntheses
1-Propanone derivatives act as intermediates in the synthesis of lignin-related phenylcoumarans. Their stereochemistry and crystal structures are critical for understanding the lignin formation process and its applications in biochemistry and material sciences (Langer, Li, & Lundquist, 2006).
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPJZXJNRBTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884176 | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
CAS RN |
5650-43-1 | |
Record name | Propiosyringone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiosyringone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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